1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate is a chemical compound characterized by its complex structure and diverse applications in scientific research. The molecular formula for this compound is CHNO, and it has a molecular weight of approximately 271.39 g/mol. This compound belongs to the class of piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic synthesis.
The compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem. It is classified as a piperidine derivative, which indicates its structural resemblance to piperidine—a six-membered ring containing one nitrogen atom. Piperidine derivatives often exhibit a wide range of biological activities, making them valuable in medicinal chemistry.
The synthesis of 1-tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate typically involves the following steps:
The reaction mechanism generally involves nucleophilic substitution where the piperidine nitrogen acts as a nucleophile attacking the electrophilic carbon of the ester group, leading to the formation of the dicarboxylate structure.
The molecular structure of 1-tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate features a piperidine ring substituted at specific positions with tert-butyl, methyl, and propyl groups. The presence of two carboxylate groups enhances its reactivity and potential biological activity.
1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate can undergo various chemical reactions:
Common solvents used in these reactions include ethanol or acetonitrile, with temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions include carboxylic acids and alcohols.
The mechanism of action for 1-tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate involves interaction with specific molecular targets such as enzymes or receptors. This interaction may modulate their activity through:
Data regarding specific targets and pathways are still under investigation as this compound is relatively new in research contexts.
1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate has several scientific applications:
This compound represents a significant area of interest due to its potential utility across multiple scientific disciplines. Further research will likely elucidate its full range of applications and mechanisms of action.
The synthesis of 1-tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate (CAS: 1306738-94-2) employs a convergent multi-step approach centered on C4-functionalization of piperidine precursors. A foundational strategy involves N-Boc protection of commercially available methyl piperidine-4-carboxylate (CAS: 124443-68-1), yielding 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate as a key intermediate [1] [6]. Subsequent C4 alkylation introduces the propyl group via enolate generation using strong bases (e.g., LDA), followed by nucleophilic attack on n-propyl halides [3] [7]. This method achieves moderate yields (60–75%) but requires rigorous exclusion of moisture due to the intermediate’s hygroscopic nature, as noted in storage guidelines for precursor compounds [1] [6].
Alternative routes include reductive amination of 4-oxopiperidine carboxylates with butyraldehyde, though this approach exhibits lower stereoselectivity. Recent optimizations leverage flow chemistry techniques to enhance reaction control during quench-sensitive enolate steps, improving overall yield to >80% while reducing diastereomer formation [9].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | CAS Number | Role in Synthesis |
---|---|---|
Methyl piperidine-4-carboxylate | 124443-68-1 | Core scaffold |
1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate | 124443-68-1 | N-Protected intermediate |
4-Oxopiperidine-1-carboxylate | 71233-30-2 | Reductive amination precursor |
The tert-butoxycarbonyl (Boc) group serves dual roles in this synthesis: it blocks N-protonation during C4 alkylation and enables acidolytic deprotection without disturbing the methyl ester or propyl substituents [6] [9]. The Boc group’s stability toward nucleophiles (e.g., enolates) is critical during propylation, as evidenced by minimal carbamate cleavage (<5%) under optimized conditions [6]. Conversely, the methyl ester at C4 provides a balance between electron-withdrawing activation for enolate formation and ease of hydrolysis in downstream modifications. Studies comparing ethyl and benzyl esters confirm methyl esters offer superior reaction kinetics in alkylation steps due to reduced steric hindrance [9].
Post-alkylation, the Boc group is selectively removable using mild acids (e.g., TFA in DCM), generating hydrochloride salts for further nitrogen functionalization. The methyl ester remains intact under these conditions but can be saponified separately using LiOH/THF-H₂O for carboxylic acid derivatization [6]. This orthogonal protection strategy is foundational for synthesizing C4-disubstituted piperidine libraries for pharmaceutical screening [2] [9].
Achieving C4-selective propylation demands precise enolate control to avoid N- or O-alkylation. Lithium diisopropylamide (LDA) in THF at –78°C is the benchmark base for generating the C4 enolate of N-Boc piperidine carboxylates, with >20:1 regioselectivity confirmed via in situ IR spectroscopy [7]. Catalytic alternatives include phase-transfer catalysts (e.g., tetrabutylammonium bromide) under biphasic conditions (toluene/KOH), though yields drop to 40–50% for propyl iodide due to competing quaternization [3] [7].
Metal-mediated catalysis has emerged as a promising solution: Pd/Cu bimetallic systems enable Negishi-type couplings of 4-bromopiperidine derivatives with n-propylzinc reagents, enhancing steric control. This method achieves up to 92% diastereomeric excess (de) for the trans-isomer when chiral ligands (e.g., sparteine) are employed [7]. Table 2 compares alkylation methods:
Table 2: Alkylation Methods at Piperidine C4 Position
Method | Conditions | Yield (%) | Diastereoselectivity |
---|---|---|---|
LDA/n-propyl bromide | THF, –78°C, 2h | 68 | 3:1 (cis:trans) |
Phase-transfer catalysis | Toluene/KOH (aq), RT, 24h | 42 | 1:1 (cis:trans) |
Pd/Cu-Negishi coupling | THF, Pd(OAc)₂/sparteine, 60°C | 89 | 23:1 (trans:cis) |
Diastereoselectivity in C4-propyl piperidine systems is profoundly influenced by solvent polarity and reaction temperature. Nonpolar solvents (e.g., toluene) favor the thermodynamically stable trans-diastereomer (trans:cis = 4:1 at 25°C) due to reduced solvation of the enolate, which promotes a chair-like transition state with equatorial propyl orientation. Conversely, polar aprotic solvents like DMF increase cis selectivity (cis:trans = 3:1) by stabilizing open transition states via cation coordination [4] [7].
Temperature modulates selectivity: at –78°C, kinetic control yields predominantly cis-isomer (dr 5:1), while 25°C shifts equilibrium toward the trans-form (dr 1:4). This is attributed to faster epimerization at elevated temperatures, as confirmed by variable-temperature NMR studies [4]. For optimal results, a stepwise protocol is recommended: enolate formation at –78°C in THF, followed by slow warming to 0°C during propyl halide addition. This balances kinetic control and reaction rate, achieving dr 8:1 (trans:cis) with yields >75% [4] [7].
Table 3: Solvent/Temperature Impact on Diastereoselectivity
Solvent | Temp. (°C) | Diastereomer Ratio (trans:cis) | Yield (%) |
---|---|---|---|
Toluene | 25 | 4:1 | 71 |
THF | –78 | 1:5 | 65 |
DMF | 0 | 1:3 | 58 |
THF | 0 (stepwise) | 8:1 | 78 |
Comprehensive Compound Nomenclature
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7